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Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a neuropeptide first identified in insects
that acts as a neurohormone and neuromodulator.[1] It plays a significant role in stimulating the
contraction of various visceral and skeletal muscles in insects.[1] The proctolin receptor has
been identified as a G-protein coupled receptor (GPCR).[2] Understanding the intracellular
signaling mechanisms initiated by proctolin is crucial for elucidating its physiological functions
and for the development of novel insecticides or therapeutic agents targeting GPCRs.

A key event in proctolin-induced cellular activation is the elevation of intracellular calcium
concentration ([Caz*]i).[3][4] Calcium imaging is a powerful technique used to visualize and
guantify these changes in [Ca?*]i in real-time within living cells.[5] This application note
provides detailed protocols for measuring proctolin-induced calcium responses in insect cells
using the ratiometric fluorescent indicator Fura-2 AM, summarizes quantitative data, and
illustrates the underlying signaling pathways and experimental workflows.

Signaling Pathway of Proctolin-Induced Calcium
Release
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Proctolin binding to its GPCR activates a signaling cascade that leads to an increase in
intracellular calcium.[2] This is believed to occur through the activation of phospholipase C
(PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-
trisphosphate (IPs) and diacylglycerol (DAG).[6] IP3 subsequently binds to its receptor on the
endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6]
Additionally, proctolin-induced responses are dependent on the influx of extracellular calcium,
suggesting the involvement of plasma membrane calcium channels, such as L-type voltage-
gated calcium channels.[7][8]
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Proctolin signaling pathway leading to increased intracellular calcium.

Quantitative Data on Proctolin-Induced Cellular
Responses

The following table summarizes quantitative data from studies on proctolin-induced responses
in Drosophila melanogaster larval muscles.
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CelllTissue o
Parameter Value Conditions Reference
Type
Proctolin )
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Muscle ) )
) 10°M muscles stimulation
Contraction
ECso for Drosophila larval ~ CNS removed,
Sustained 8.5x10°"M body-wall no nerve [9]
Contractions muscles stimulation
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reduction in
Effect of contraction )
) Drosophila larval
Extracellular amplitude when 108 M and 10-°
body-wall ) [8]
Caz* on external Caz* M proctolin
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10-% M nifedipine
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Effect of L-type reduced the Drosophila larval
Caz* Channel amplitude of body-wall [8]
Blocker sustained muscles
contractions
induced by 10-°
M proctolin.
Developing
) cortical neurons
Calcium Average of 3.2 £
) ) (general Spontaneous
Transient 0.1 transients per o [10]
) reference for activity
Frequency minute. ]
Ca2?* transient
kinetics)
Calcium Rapid rise time Developing Spontaneous [10]
Transient of 2.14 £ 0.2 sec  cortical neurons activity
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Kinetics and a decay time  (general
of 5.5+ 0.3 sec. reference for
Ca?* transient

kinetics)

Experimental Protocols
Insect Cell Culture

This protocol is for the routine maintenance of insect cell lines such as Spodoptera frugiperda
(Sf9) or High Five™ cells, which can be used for expressing the proctolin receptor and
subsequent calcium imaging experiments.

Materials:

o Complete baculoviral medium (e.g., Grace's Insect Medium, supplemented with 10% fetal
bovine serum, or a serum-free formulation)[11]

e Sf9 or High Five™ cells[11][12]

e 25 cmz2or 75 cm? tissue culture flasks[11]

e 27°C incubator[11]

 Sterile serological pipettes and centrifuge tubes

e 70% ethanol

Procedure:

e Thaw a frozen vial of cells rapidly in a 37°C water bath.[11]

o Sterilize the outside of the vial with 70% ethanol and transfer the contents to a flask
containing 4-5 ml of complete medium.[11]

 Incubate the flask at 27°C.[11]
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» For adherent cultures, allow cells to attach for 2-3 hours, then replace the medium to remove
cryoprotectant.[11]

e Subculture the cells when they reach 80-90% confluency. For Sf9 cells, the doubling time is
approximately 24-30 hours, and for High Five™ cells, it is 18-24 hours.[1]

e To subculture, gently dislodge the cells by pipetting medium over the cell monolayer and
transfer a fraction of the cell suspension to a new flask with fresh medium.[1]

Calcium Imaging of Proctolin Response

This protocol details the measurement of intracellular calcium changes in response to
proctolin using Fura-2 AM.

Materials:

* Insect cells (e.g., Sf9) cultured on glass coverslips

o Fura-2 AM (acetoxymethyl ester)[13][14]

e DMSO (dimethyl sulfoxide)[13][14]

e Pluronic F-127[3]

» Hank's Buffered Salt Solution (HBSS) or similar physiological saline[13]
» Proctolin stock solution

» Fluorescence microscope equipped with a light source capable of excitation at 340 nm and
380 nm, an emission filter around 510 nm, and a sensitive camera.[15]

e Image acquisition and analysis software
Procedure:
a. Fura-2 AM Loading Solution Preparation:

e Prepare a 1 mg/ml Fura-2 AM stock solution by dissolving 50 pg of Fura-2 AM in 50 pl of
high-quality DMSO.[14]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/preparation-of-insect-cell-cultures-and-baculoviral-stocks.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/Insect_Cell_Lines_UG.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/Insect_Cell_Lines_UG.pdf
https://www.benchchem.com/product/b1679092?utm_src=pdf-body
https://www.benchchem.com/product/b1679092?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://ionbiosciences.com/wp-content/uploads/FURA-2-AM_PROTOCOL.pdf
https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://www.benchchem.com/product/b1679092?utm_src=pdf-body
http://reactome.org/content/detail/R-HSA-114688
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

For cell loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5
pg/ml.[14][16] The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.[3]

. Cell Loading:
Wash the cells cultured on coverslips twice with HBSS.[16]

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature
or 27°C in the dark.[3][14]

After incubation, wash the cells twice with HBSS to remove extracellular dye.[16]

Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of
the Fura-2 AM by intracellular esterases.[14]

. Calcium Imaging:

Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber
containing HBSS.

Focus on the cells and acquire a baseline fluorescence signal by alternating excitation
between 340 nm and 380 nm and collecting the emission at 510 nm.

Apply proctolin at the desired concentration to the imaging chamber.

Record the changes in fluorescence intensity at both excitation wavelengths over time. The
ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is directly
proportional to the intracellular calcium concentration.[14]
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Experimental workflow for calcium imaging of proctolin-induced responses.
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Data Analysis

The primary data from ratiometric calcium imaging is the ratio of fluorescence intensities
(F340/F380). This ratio can be used to calculate the absolute intracellular calcium
concentration using the Grynkiewicz equation, though for many applications, the change in the
ratio itself is a sufficient measure of the cellular response.[14]

Key parameters to analyze:

o Baseline [Ca2*]i: The F340/F380 ratio before the addition of proctolin.

o Peak Amplitude: The maximum F340/F380 ratio achieved after proctolin stimulation.

o Time to Peak: The time taken to reach the peak amplitude from the point of stimulation.
o Duration of Response: The time the F340/F380 ratio remains above a certain threshold.

e Frequency of Oscillations: If the response is oscillatory, the number of calcium transients per
unit of time.
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Logical workflow for the analysis of calcium imaging data.
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Conclusion

The protocols and information provided in this application note offer a comprehensive guide for
researchers investigating proctolin-induced calcium signaling. By employing calcium imaging
techniques, scientists can gain valuable insights into the mechanisms of proctolin action,
which is essential for basic research in insect neurobiology and for the development of novel
pest control strategies. Furthermore, as the proctolin receptor is a member of the GPCR
family, these studies can contribute to a broader understanding of GPCR signaling in various
physiological and pathological contexts, relevant to drug development professionals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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